(R)-3-(3'-Acetylbiphenyl-4-yl)-2-aminopropanoic acid hydrochloride is a chiral compound notable for its unique structural features, including a biphenyl moiety and an amino acid derivative. This compound is classified as an amino acid derivative due to the presence of the amino group and carboxylic acid functionality, which are characteristic of amino acids. The compound's specific chiral configuration contributes to its potential biological activity, making it a subject of interest in medicinal chemistry and organic synthesis.
This compound can be sourced from various chemical suppliers and is often utilized in research laboratories for synthetic applications. It falls under the classification of organic compounds, specifically as an amino acid derivative with a biphenyl structure. Its chemical structure can be represented by the formula with a molecular weight of approximately 304.76 g/mol .
The synthesis of (R)-3-(3'-Acetylbiphenyl-4-yl)-2-aminopropanoic acid hydrochloride typically involves multiple steps:
Industrial production may optimize these synthetic routes to enhance yield and purity, incorporating advanced techniques such as continuous flow reactors and improved purification methods .
The molecular structure of (R)-3-(3'-Acetylbiphenyl-4-yl)-2-aminopropanoic acid hydrochloride includes:
The compound can undergo various chemical reactions:
These reactions are critical for modifying the compound to enhance its properties or for synthesizing related compounds.
The mechanism of action for (R)-3-(3'-Acetylbiphenyl-4-yl)-2-aminopropanoic acid hydrochloride is primarily based on its interactions at the molecular level:
Further characterization techniques such as NMR spectroscopy and HPLC are often employed to analyze purity and structural integrity .
(R)-3-(3'-Acetylbiphenyl-4-yl)-2-aminopropanoic acid hydrochloride has several scientific applications:
This compound exemplifies the intersection of organic chemistry and medicinal applications, showcasing its potential across various scientific fields.
The chiral integrity of the (R)-enantiomer is maintained through stereoselective synthesis beginning with protected D-serine derivatives. This approach leverages the existing stereocenter in natural chiral pool amino acids to avoid racemization risks associated with de novo asymmetric construction. A more advanced route employs asymmetric hydrogenation of enamide precursors using chiral catalysts. The enamide intermediate, typically Z-(3-(3'-acetylbiphenyl-4-yl)-2-acetamidoacrylic acid, undergoes hydrogenation with Rh(I)-(R,R)-Et-DuPHOS catalysts, achieving enantiomeric excess (ee) >98% at 50 bar H₂ pressure in methanol solvent systems [1]. Catalyst loading optimization reveals that reducing Rh-complex to 0.5 mol% maintains stereoselectivity (97.5% ee) while improving cost-efficiency for scale-up. Post-hydrolysis with 6N HCl at 60°C cleaves the acetamido protecting group without racemization, yielding the target free amino acid [1] [4].
Table 1: Performance Metrics of Asymmetric Catalytic Systems
Catalyst System | Pressure (bar) | Solvent | ee (%) | Yield (%) |
---|---|---|---|---|
Rh-(R)-BINAP | 50 | MeOH | 94.2 | 88 |
Rh-(R,R)-Et-DuPHOS | 50 | MeOH | 99.1 | 92 |
Ru-(S)-Xyl-SEGPHOS | 70 | iPrOH | 97.8 | 90 |
Installation of the 3'-acetyl moiety on the biphenyl system employs two principal methods: Friedel-Crafts acylation and Suzuki-Miyaura coupling. Direct acetylation of 4-phenylbiphenyl via Friedel-Crafts requires AlCl₃ (2.2 eq.) in dichloromethane at -15°C, yielding 93% 3'-acetylbiphenyl but generating significant regioisomeric impurities (∼15% 4'-acetyl isomer). Temperature control below -10°C suppresses diaryl ketone formation but necessitates cryogenic conditions incompatible with large-scale reactors [6]. The alternative route involves Suzuki coupling of 3-acetylphenylboronic acid with 4-bromophenylalanine derivatives. Pd(PPh₃)₄ catalysis (3 mol%) in degassed toluene/2M Na₂CO₃ (3:1) at 85°C achieves >99% regioselectivity but requires protection of the amino acid functionality to prevent boronic acid complexation. Methyl ester protection enables 85% isolated yield after deprotection, though two additional steps increase process mass intensity by 40% compared to Friedel-Crafts [1] [6].
Salt formation is critical for enhancing crystallinity and stability. Free base amino acid dissolved in anhydrous THF (10 vol.) reacts with 1.05 eq. HCl (gas or 4M dioxane solution) at 0-5°C. Anti-solvent crystallization using methyl tert-butyl ether (MTBE) yields hydrochloride salt with 99.5% purity but exhibits variable crystal morphology. Mixed solvent systems (THF:EtOAc = 1:3) produce uniform prismatic crystals suitable for filtration. Strict water control (<0.1% w/w) prevents oiling out during crystallization. Salt polymorph screening identifies Form I as the stable crystalline phase above 25°C, with characteristic XRD peaks at 8.7°, 15.3°, and 26.5° 2θ. Slurry conversion experiments in ethanol confirm Form I remains unchanged after 7 days at 40°C, ensuring robust crystallinity during storage [2] [3].
Scale-up faces three key bottlenecks:
Table 2: Optimization of Scalability Parameters
Process Step | Lab-Scale Issue | Plant-Scale Solution | Purity Gain |
---|---|---|---|
Palladium Removal | 24h batch treatment | Continuous flow scavenger | Pd <10 ppm |
Solvent Evaporation | Aldol condensation | Falling film evaporator <40°C | Degradants <0.5% |
Salt Crystallization | Oiling out | Water-controlled THF/EtOAC (1:3) | Yield +15% |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0